2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine
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Overview
Description
2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine is a fluorinated organic compound that features a pyridine ring substituted with fluoro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a fluoro-substituted reagent under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions where the fluoro or trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of fluoro or trifluoromethyl groups with other functional groups .
Scientific Research Applications
2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: A closely related compound with similar structural features but without the ethanamine moiety.
2-Chloro-5-(trifluoromethyl)pyridine: Another similar compound used as an intermediate in the synthesis of various fluorinated pyridines
Uniqueness
2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine is unique due to the combination of its fluoro and trifluoromethyl substituents on the pyridine ring along with the ethanamine group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C8H8F4N2 |
---|---|
Molecular Weight |
208.16 g/mol |
IUPAC Name |
2-[6-fluoro-4-(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C8H8F4N2/c9-7-4-5(8(10,11)12)3-6(14-7)1-2-13/h3-4H,1-2,13H2 |
InChI Key |
LPPYXCZCOPQDAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCN)F)C(F)(F)F |
Origin of Product |
United States |
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